molecular formula C13H11NO2Se B14601441 1-Nitro-3-[(phenylselanyl)methyl]benzene CAS No. 59305-50-9

1-Nitro-3-[(phenylselanyl)methyl]benzene

Cat. No.: B14601441
CAS No.: 59305-50-9
M. Wt: 292.20 g/mol
InChI Key: YTSNKVPFLYDRSR-UHFFFAOYSA-N
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Description

1-Nitro-3-[(phenylselanyl)methyl]benzene is a nitroaromatic compound featuring a phenylselanyl (-SePh) methyl substituent at the meta position of the benzene ring.

Properties

CAS No.

59305-50-9

Molecular Formula

C13H11NO2Se

Molecular Weight

292.20 g/mol

IUPAC Name

1-nitro-3-(phenylselanylmethyl)benzene

InChI

InChI=1S/C13H11NO2Se/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2

InChI Key

YTSNKVPFLYDRSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-3-[(phenylselanyl)methyl]benzene typically involves the nitration of a benzene derivative followed by the introduction of the phenylselanyl group. One common method includes the reaction of 3-nitrobenzyl chloride with phenylselenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-3-[(phenylselanyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form the corresponding sulfone or sulfoxide derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenylsulfonyl or phenylsulfoxide derivatives.

    Reduction: 3-[(phenylselanyl)methyl]aniline.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitro-3-[(phenylselanyl)methyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-3-[(phenylselanyl)methyl]benzene involves its interaction with molecular targets through its nitro and phenylselanyl groups. The nitro group can participate in redox reactions, while the phenylselanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. These interactions can affect various biochemical pathways, particularly those related to oxidative stress and cellular signaling .

Comparison with Similar Compounds

Substituent-Based Comparisons

The table below summarizes key structural analogs of 1-nitro-3-[(phenylselanyl)methyl]benzene, highlighting differences in substituents, molecular weights, and functional properties.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Nitro-3-[(phenylsulfonyl)methyl]benzene Phenylsulfonyl (-SO₂Ph) C₁₃H₁₁NO₄S 277.30 Synthetic intermediate; sulfonyl group enhances stability and hydrogen-bonding capacity .
1-Nitro-3-(trifluoromethyl)benzene Trifluoromethyl (-CF₃) C₇H₄F₃NO₂ 207.11 High electronegativity; used in agrochemicals and pharmaceuticals. Exhibits distinct ¹⁹F NMR signals at δ -62.6 ppm .
1-Nitro-3-((E)-2-nitrovinyl)benzene Nitrovinyl (-CH=CHNO₂) C₈H₆N₂O₄ 194.15 Antiproliferative activity in cancer models; characterized by IR peaks at 1694 cm⁻¹ (C=O) and 1521 cm⁻¹ (NO₂) .
1-Nitro-3-(trifluoromethoxy)benzene Trifluoromethoxy (-OCF₃) C₇H₄F₃NO₃ 207.11 Electron-withdrawing substituent; boiling point 96°C; liquid at room temperature .
1-Nitro-3-(pentachloroethyl)benzene Pentachloroethyl (-CCl₂CCl₃) C₈H₄Cl₅NO₂ 341.40 High molecular weight; limited solubility in polar solvents .

Spectroscopic and Reactivity Comparisons

  • 1-Nitro-3-[(phenylsulfonyl)methyl]benzene :

    • IR : Absence of selenium-related peaks; sulfonyl group shows strong S=O stretches (~1350–1200 cm⁻¹).
    • Synthesis : Prepared via nucleophilic substitution or oxidation of thioether precursors .
  • 1-Nitro-3-(trifluoromethyl)benzene :

    • ¹H NMR : Aromatic protons appear at δ 8.53 (s, 1H), 8.45 (d, J = 8.3 Hz, 1H), and 7.75 (t, J = 8.1 Hz, 1H) .
    • Reactivity : Trifluoromethyl group stabilizes intermediates in cross-coupling reactions .
  • 1-Nitro-3-((E)-2-nitrovinyl)benzene :

    • ESI-MS : m/z 195 (M++1); elemental analysis matches C₈H₆N₂O₄ (C: 49.53%, H: 3.07%, N: 14.48%) .

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